Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics of 2,3-Difluoro-4-bromonitrobenzene, a highly functionalized aromatic compound, providing insights into its synthesis, reactivity, applications, and safety protocols. The strategic arrangement of its substituents—two fluorine atoms, a bromine atom, and a nitro group—creates a molecule with unique electronic properties and a versatile reaction profile, making it a valuable intermediate in modern organic chemistry.[1]
Accurate identification and understanding the physical properties of a chemical are foundational to its effective use in research and development. 2,3-Difluoro-4-bromonitrobenzene is a distinct isomer whose properties are dictated by the interplay of its halogen and nitro functional groups.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1003708-24-4 | [1][2][3] |
| IUPAC Name | 1-bromo-2,3-difluoro-4-nitrobenzene | [1][3][4] |
| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][3] |
| Molecular Weight | 237.99 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC(=C(C(=C1[O-])F)F)Br | [1] |
| InChI Key | GXNBBNIEEJTQST-UHFFFAOYSA-N |[1][4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, white crystalline solid | [4][5] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.890 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [5] |
| Purity | Commercially available at ≥98% |[4][6] |
The molecule's structure is key to its reactivity. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine and bromine atoms, renders the aromatic ring electron-deficient. This electronic profile is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution, a cornerstone of its synthetic utility.[1]
Synthesis, Reactivity, and Mechanistic Insights
Understanding the synthesis and reactivity of 2,3-Difluoro-4-bromonitrobenzene is crucial for its application as a synthetic building block. Its preparation involves controlled halogenation and nitration, while its primary reactivity pattern involves the substitution of its halogen atoms.
Synthetic Pathways
The synthesis of 2,3-Difluoro-4-bromonitrobenzene can be accomplished through several strategic routes, typically involving the introduction of the functional groups onto a benzene precursor. Common strategies include:
-
Fluorination of Bromonitrobenzene : A direct approach involves the selective fluorination of a 4-bromonitrobenzene precursor. This often requires specialized fluorinating agents and controlled reaction conditions to achieve the desired 2,3-difluoro substitution pattern.[1][5]
-
Sequential Halogenation and Nitration : A multi-step process that allows for precise control over the substitution pattern. This method involves a sequence of halogenation and nitration reactions on a benzene ring, carefully guiding the regioselectivity of each step.[1]
Representative Synthesis Protocol: Fluorination of 4-Bromonitrobenzene
This protocol is a conceptual representation based on established organic chemistry principles for aromatic fluorination.
-
Starting Material : Charge a suitable reaction vessel with 4-bromonitrobenzene.
-
Solvent : Dissolve the starting material in an appropriate solvent, such as a high-boiling point ether or a fluorinated solvent, to ensure stability under reaction conditions.
-
Fluorinating Agent : In a well-ventilated fume hood and with appropriate personal protective equipment (PPE), slowly add a selective fluorinating agent (e.g., Selectfluor®) to the reaction mixture. The reaction is often performed in the presence of a catalyst, such as a Lewis acid, to promote the reaction.
-
Reaction Conditions : Heat the mixture to the optimal temperature, typically between 80-120°C, and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to neutralize any remaining oxidizing agents.
-
Extraction & Purification : Extract the desired product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified using column chromatography to yield pure 2,3-Difluoro-4-bromonitrobenzene.
Core Reactivity
The compound's utility stems from its predictable reactivity, which is dominated by two main transformations:
-
Nucleophilic Aromatic Substitution (SNAr) : This is the most significant reaction type for this molecule. The electron-deficient aromatic ring readily undergoes attack by nucleophiles (e.g., amines, alkoxides, thiolates), leading to the displacement of one of the halogen atoms. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate facilitates this reaction.[1]
-
Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation is pivotal for introducing a versatile amino group, enabling further derivatization, such as amide bond formation or diazotization.[1]
Visualization of the SNAr Pathway
The following diagram illustrates the generalized mechanism of a Nucleophilic Aromatic Substitution reaction on 2,3-Difluoro-4-bromonitrobenzene.
Caption: SNAr mechanism on the activated aromatic ring.
Applications in Research and Development
2,3-Difluoro-4-bromonitrobenzene is not an end-product but a versatile starting material for creating high-value molecules across various scientific disciplines.
-
Pharmaceutical Research and Drug Development : This compound serves as a key precursor for synthesizing diverse drug candidates. The fluorine atoms are often incorporated to enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). Its derivatives have been investigated for potential anti-inflammatory and antitumor activities.[1]
-
Organic Synthesis : As a functionalized building block, it enables the construction of complex molecular architectures. It is frequently used in nucleophilic aromatic substitution reactions to introduce specific functional groups that are pivotal for subsequent synthetic steps, such as in the preparation of m-aryloxy phenols, which are valuable in creating bioactive compounds.[1]
-
Materials Science : Researchers are exploring the use of this compound in the development of novel materials. Its derivatives can be incorporated into polymers or organic frameworks to create materials with unique electronic, optical, or thermal properties.[1]
-
Nanotechnology : The compound is employed in the functionalization of nanomaterials, including carbon nanotubes and graphene. By attaching it to the surface of these materials, their properties can be tailored for specific applications in electronics and biomedicine.[1]
-
Analytical Chemistry : Due to its well-defined structure and properties, it can be used as a reference standard in chromatographic methods like HPLC and LC-MS for the identification and quantification of related compounds.[1]
Safety, Handling, and Storage
Due to its reactive nature and potential toxicity, strict safety protocols must be followed when handling 2,3-Difluoro-4-bromonitrobenzene.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |[4][7] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][7]
-
Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5][7] A respirator may be necessary for operations that could generate significant dust.[5]
-
Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[4]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
In Case of Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, flammable substances, and sources of ignition.[5]
Conclusion
2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4) is a synthetically valuable intermediate whose importance is growing in pharmaceutical, materials, and chemical research. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the versatility of its nitro group, allows for the strategic construction of complex and high-value molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use. This guide provides the foundational knowledge for researchers to effectively and safely leverage the potential of this powerful chemical building block.
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